2-Hydrazinyl-5-methylpyridin-3-amine
Overview
Description
“2-Hydrazinyl-5-methylpyridin-3-amine” is a chemical compound that is used as a herbicide . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of “2-Hydrazinyl-5-methylpyridin-3-amine” involves a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of “2-Hydrazinyl-5-methylpyridin-3-amine” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR . The molecular weight of this compound is 138.17 .Chemical Reactions Analysis
Amines, like “2-Hydrazinyl-5-methylpyridin-3-amine”, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
Amines, in general, are high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . They can act as weak organic bases .Scientific Research Applications
1. Synthesis of Novel Pyridine Derivatives
- Summary of Application: This compound is used in the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction . These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is catalyzed by palladium to produce these novel pyridine derivatives . Density functional theory (DFT) studies were carried out for these derivatives using B3LYP/6-31G(d,p) basis with the help of GAUSSIAN 09 suite program .
- Results or Outcomes: The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . In addition, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .
2. Anticonvulsant Evaluation
- Summary of Application: A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
Future Directions
The future directions for “2-Hydrazinyl-5-methylpyridin-3-amine” could involve its use in various fields of application, as suggested by in vivo biochemical tests of effective amides . It could also be used in the synthesis of novel benzamide compounds .
Relevant Papers The relevant papers retrieved provide information about the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . Another paper discusses the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
properties
IUPAC Name |
2-hydrazinyl-5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,7-8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZIEQDVBHICAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-5-methylpyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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